5H-1,5-benzodiazepin-1-ium chloride
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Overview
Description
5H-1,5-benzodiazepin-1-ium chloride: is a chemical compound with the molecular formula C9H9ClN2 . It belongs to the class of benzodiazepines, which are known for their wide range of pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties . This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-1,5-benzodiazepin-1-ium chloride typically involves the cyclization of o-phenylenediamine with appropriate aldehydes or ketones under acidic conditions. The reaction is often carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the benzodiazepine ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5H-1,5-benzodiazepin-1-ium chloride can undergo oxidation reactions to form various oxidized derivatives.
Substitution: Substitution reactions can occur at the nitrogen atoms or the aromatic ring, leading to the formation of various substituted benzodiazepines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazepine N-oxides, while reduction may produce dihydrobenzodiazepines .
Scientific Research Applications
Chemistry: 5H-1,5-benzodiazepin-1-ium chloride is used as a building block in the synthesis of more complex benzodiazepine derivatives. It serves as a precursor for the development of new compounds with potential therapeutic applications .
Biology: In biological research, this compound is used to study the mechanisms of action of benzodiazepines and their effects on various biological systems. It is also used in the development of new drugs targeting specific receptors in the central nervous system .
Medicine: It is being investigated for its efficacy and safety in clinical trials .
Industry: In the pharmaceutical industry, this compound is used in the production of benzodiazepine-based medications. It is also used in the development of new drug formulations and delivery systems .
Mechanism of Action
The mechanism of action of 5H-1,5-benzodiazepin-1-ium chloride involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. The compound binds to the GABA-A receptor, enhancing the inhibitory effects of GABA and leading to increased chloride ion influx into neurons. This results in hyperpolarization of the neuronal membrane and a decrease in neuronal excitability . The molecular targets and pathways involved include the GABA-A receptor and associated signaling pathways .
Comparison with Similar Compounds
1,4-benzodiazepines: These compounds have a similar core structure but differ in the position of the nitrogen atoms in the diazepine ring.
1,2-benzodiazepines: These compounds have the nitrogen atoms in the 1 and 2 positions of the diazepine ring.
Uniqueness: 5H-1,5-benzodiazepin-1-ium chloride is unique due to its specific substitution pattern and the presence of a chloride ion. This gives it distinct pharmacological properties compared to other benzodiazepines. Its unique structure allows for specific interactions with the GABA-A receptor, leading to its characteristic effects .
Properties
Molecular Formula |
C9H9ClN2 |
---|---|
Molecular Weight |
180.63 g/mol |
IUPAC Name |
1H-1,5-benzodiazepine;hydrochloride |
InChI |
InChI=1S/C9H8N2.ClH/c1-2-5-9-8(4-1)10-6-3-7-11-9;/h1-7,10H;1H |
InChI Key |
VMLRGLWEZFXINP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC=CC=N2.Cl |
Origin of Product |
United States |
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